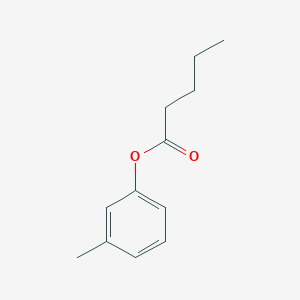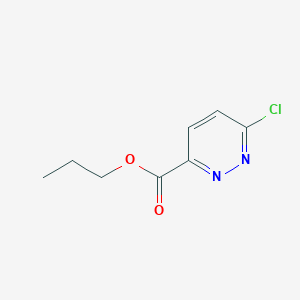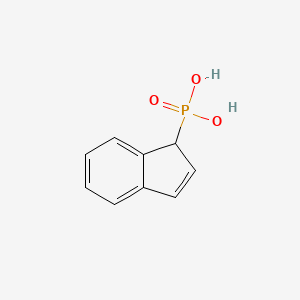
(1H-Inden-1-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Inden-1-yl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Inden-1-yl)phosphonic acid typically involves the reaction of indene with a phosphonating agent. One common method is the reaction of indene with phosphorus trichloride (PCl3) in the presence of a base, followed by hydrolysis to yield the phosphonic acid. Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions to produce the desired phosphonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1H-Inden-1-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the indene ring or the phosphonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonic acid esters, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1H-Inden-1-yl)phosphonic acid is used as a ligand in coordination chemistry, where it can form complexes with metal ions.
Biology and Medicine
In biology and medicine, this compound derivatives have been studied for their potential as enzyme inhibitors and therapeutic agents. The compound’s ability to interact with biological molecules makes it a candidate for drug development and biochemical research .
Industry
In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (1H-Inden-1-yl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1H-Inden-1-yl)phosphonic acid include other phosphonic acid derivatives, such as:
- (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid
- (1-Hydroxypropyl-1-phosphono-1H-inden-1-yl)phosphonic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
Molecular Formula |
C9H9O3P |
|---|---|
Molecular Weight |
196.14 g/mol |
IUPAC Name |
1H-inden-1-ylphosphonic acid |
InChI |
InChI=1S/C9H9O3P/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H,(H2,10,11,12) |
InChI Key |
OFFLJKPNVQXOFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


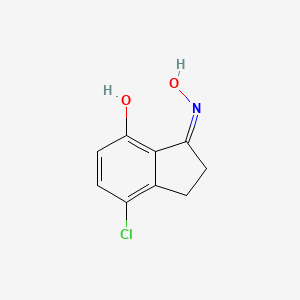
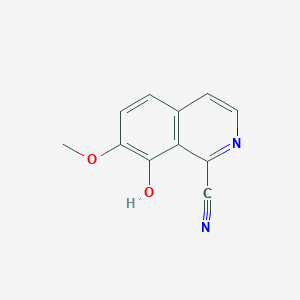
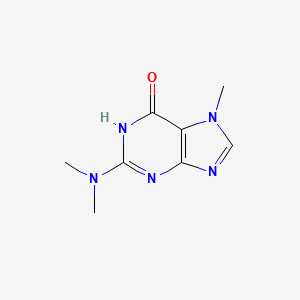
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070035.png)

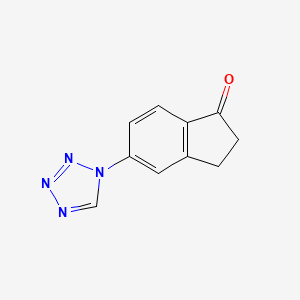
![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)

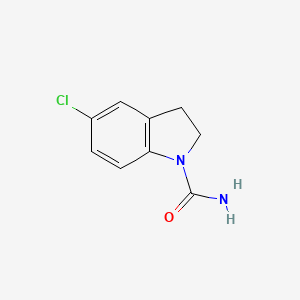

![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)
![2,4-Dimethylindeno[2,1-B]pyran](/img/structure/B15070092.png)
